3-Bromocyclopentene

描述

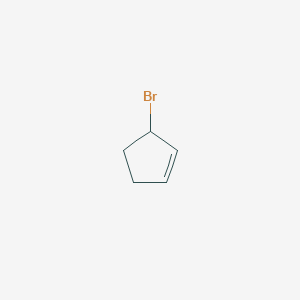

3-Bromocyclopentene is an organic compound with the molecular formula C5H7Br It is a brominated derivative of cyclopentene, characterized by the presence of a bromine atom attached to the third carbon of the cyclopentene ring

准备方法

Synthetic Routes and Reaction Conditions

3-Bromocyclopentene can be synthesized through several methods. One common approach involves the allylic bromination of cyclopentene using N-bromosuccinimide (NBS) in the presence of light. The reaction proceeds as follows:

Cyclopentene + NBS + Light: Cyclopentene is treated with NBS in the presence of light, leading to the formation of this compound through an allylic bromination mechanism.

Industrial Production Methods

Industrial production of this compound typically involves the same allylic bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and efficient separation techniques helps in scaling up the production process.

化学反应分析

Electrophilic Addition Reactions

The double bond in 3-bromocyclopentene participates in electrophilic addition, with regioselectivity influenced by the bromine atom’s electron-withdrawing effect.

Halogen Addition (Br2_22/CCl4_44)

-

Mechanism : Bromine adds via a bromonium ion intermediate, leading to anti addition.

-

Products :

| Reaction Conditions | Reagents | Major Product (Configuration) | Optical Activity |

|---|---|---|---|

| Br/CCl | Electrophilic | 1,2-dibromo-3-bromocyclopentane (meso) | Inactive |

Hydrohalogenation (HBr)

-

Mechanism : Protonation forms a carbocation at the more substituted carbon (C2), stabilized by bromine’s inductive effect. Bromide then attacks, yielding 1,3-dibromocyclopentane as the major product .

Nucleophilic Substitution Reactions

The allylic bromine undergoes substitution via S2 or S1 mechanisms, depending on conditions.

Hydroxide Substitution (NaOH)

-

Mechanism : S2 displacement by OH.

-

Product : Cyclopentenol (CHO).

| Reaction Conditions | Reagents | Product |

|---|---|---|

| Aqueous NaOH | Nucleophilic | 3-Cyclopentenol |

Elimination Reactions

Strong bases induce dehydrohalogenation, forming cyclopentadiene.

Base-Induced Elimination (NaOCH2_22CH3_33)

-

Mechanism : E2 elimination removes β-hydrogen and bromide, generating cyclopentadiene .

-

Product : Cyclopentadiene (CH).

| Reaction Conditions | Reagents | Product |

|---|---|---|

| NaOCHCH/HOCHCH | Strong Base | Cyclopentadiene |

Radical Reactions

While allylic bromination is a key synthetic route for this compound , the compound itself can participate in radical chain reactions under specific conditions (e.g., UV light or peroxides), though detailed pathways remain less explored in the literature.

Comparative Reactivity

The compound’s reactivity contrasts with non-brominated analogs:

| Compound | Reaction with Br | Major Product |

|---|---|---|

| Cyclopentene | 1,2-Dibromocyclopentane | Vicinal dibromide |

| This compound | 1,2-Dibromo-3-bromocyclopentane (meso) | Anti addition dominates |

Key Mechanistic Insights

科学研究应用

Organic Synthesis

Role as an Intermediate:

3-Bromocyclopentene is primarily used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical transformations, making it valuable in the production of pharmaceuticals and agrochemicals.

Reactions:

- Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as hydroxide ions, yielding cyclopentanol.

- Addition Reactions: The double bond can participate in addition reactions with halogens or hydrogen halides.

- Elimination Reactions: Under specific conditions, it can undergo elimination reactions to form cyclopentadiene.

Material Science

Development of New Materials:

this compound is utilized in the development of novel materials with tailored properties. Its reactivity allows it to participate in polymerization processes and the formation of advanced materials that may exhibit enhanced mechanical or thermal properties.

Biological Studies

Precursor for Biologically Active Molecules:

The compound serves as a precursor for synthesizing biologically active molecules. Its derivatives have been studied for potential therapeutic applications, including anti-cancer and anti-inflammatory agents.

Medicinal Chemistry

Synthesis of Drug Candidates:

this compound is employed in medicinal chemistry to synthesize potential drug candidates. Research has indicated its utility in creating compounds that target specific biological pathways.

-

Synthesis Pathways:

A study by Kiefer and Roberts (1962) detailed the allylic bromination of cyclopentene using N-bromosuccinimide (NBS) under light conditions to yield this compound effectively . -

Biological Activity:

Recent research highlighted the potential of brominated compounds like this compound in developing new anti-cancer drugs, showcasing its importance in medicinal chemistry . -

Material Applications:

Investigations into the polymerization capabilities of this compound revealed its role in creating high-performance polymers with desirable thermal properties .

作用机制

The mechanism of action of 3-bromocyclopentene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. For example, in allylic bromination, the reaction proceeds through a radical mechanism where the bromine atom is introduced at the allylic position .

相似化合物的比较

Similar Compounds

Bromocyclopentane: A brominated derivative of cyclopentane, differing from 3-bromocyclopentene by the absence of a double bond.

Cyclopentene: The parent compound of this compound, lacking the bromine atom.

Dibromocyclopentane: A compound with two bromine atoms attached to the cyclopentane ring.

Uniqueness

This compound is unique due to its combination of a bromine atom and a double bond, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.

生物活性

3-Bromocyclopentene is a halogenated cyclopentene derivative with potential biological activities. Its unique structure, characterized by a bromine atom attached to the cyclopentene ring, enhances its reactivity and interaction with various biological macromolecules. This article explores the biological activity of this compound through various studies, mechanisms of action, and potential applications in drug discovery.

- Molecular Formula : CHBr

- Molecular Weight : Approximately 135.01 g/mol

- Structure : The compound features a cyclopentene ring with a bromine substituent at the 3-position, which influences its chemical behavior and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins, potentially modulating their functions. The presence of the bromine atom can facilitate enzyme inhibition or activation through various mechanisms:

- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit specific enzymes, suggesting that it may act as a competitive or non-competitive inhibitor depending on the target enzyme's structure and function .

- Protein-Ligand Interactions : The structural characteristics of this compound may enhance its affinity for certain protein targets, influencing biological pathways involved in cellular signaling and metabolism.

Case Studies

- Alkylation Reactions : Research indicates that this compound can undergo alkylation reactions with nucleophiles, which may lead to the development of new therapeutic agents. For instance, studies have shown that it can be used in the synthesis of N-alkylated derivatives that exhibit biological activity against specific targets .

- Stability and Reactivity : A study highlighted that this compound can be generated in low yields due to its limited stability in solution, affecting its practical applications in biological assays. This instability is often attributed to residual radical initiators from its synthesis .

Biological Assays

In vitro assays conducted on derivatives of this compound have demonstrated varying degrees of biological activity:

- Antimicrobial Activity : Some derivatives exhibited antimicrobial properties against specific bacterial strains, indicating potential applications in developing antibacterial agents.

- Cytotoxicity Tests : Preliminary cytotoxicity tests revealed that certain modifications of this compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHBr |

| Molecular Weight | 135.01 g/mol |

| Biological Activities | Enzyme inhibition, Antimicrobial properties |

| Stability | Limited in CCl solution |

| Study Focus | Findings |

|---|---|

| Enzyme Interaction | Potential inhibitor |

| Antimicrobial Activity | Effective against certain bacteria |

| Cytotoxicity | Induces apoptosis in cancer cells |

属性

IUPAC Name |

3-bromocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br/c6-5-3-1-2-4-5/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWYECAAVJTKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457856 | |

| Record name | 3-bromocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36291-48-2 | |

| Record name | 3-bromocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。